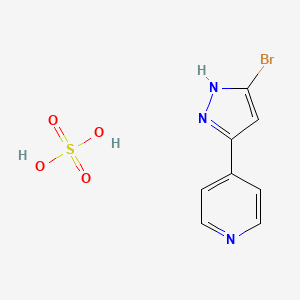![molecular formula C19H17ClN4O B2670080 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034563-44-3](/img/structure/B2670080.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPU and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medical Applications
Urease inhibitors, such as certain urea derivatives, have shown potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Acetohydroxamic acid is one clinically used urease inhibitor, but its side effects have prompted the search for safer alternatives. Research suggests that urea derivatives could serve as effective urease inhibitors with fewer adverse effects, offering new possibilities for treating these infections (Kosikowska & Berlicki, 2011).
Importance in Drug Design
Urea derivatives are recognized for their unique hydrogen-binding capabilities, making them integral in drug-target interactions. These compounds have been incorporated into small molecules with a broad range of bioactivities, demonstrating their critical role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. The adaptability of urea in medicinal chemistry underscores its importance in drug design, suggesting a wide range of therapeutic applications (Jagtap et al., 2017).
Urea Biosensors
Advancements in biosensor technology have led to the development of urea biosensors, capable of detecting and quantifying urea concentrations in various settings. These biosensors utilize the enzyme urease and have applications in healthcare, agriculture, and environmental monitoring. The sensitivity and specificity of these biosensors to urea offer promising tools for managing diseases and assessing environmental health (Botewad et al., 2021).
Agricultural and Environmental Impact
Urea derivatives are also being explored for their potential to improve agricultural efficiency and reduce environmental impact. Studies on urea metabolism in ruminants, for example, have highlighted the importance of these compounds in nitrogen metabolism and their role in reducing nitrogen loss from fertilizers. This research contributes to the development of more sustainable agricultural practices and environmental protection strategies (Jin et al., 2018).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-7-5-14(6-8-17)11-23-19(25)24-13-16-4-2-10-22-18(16)15-3-1-9-21-12-15/h1-10,12H,11,13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUUIWZUHFQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine](/img/structure/B2670003.png)
![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)
![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2670008.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)


![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)